Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate
Brand Name: Vulcanchem
CAS No.: 172529-93-0
VCID: VC20898594
InChI: InChI=1S/C12H14ClN5O4/c1-21-10(19)6(11(20)22-2)3-4-18-5-15-7-8(13)16-12(14)17-9(7)18/h5-6H,3-4H2,1-2H3,(H2,14,16,17)
SMILES: COC(=O)C(CCN1C=NC2=C1N=C(N=C2Cl)N)C(=O)OC
Molecular Formula: C12H14ClN5O4
Molecular Weight: 327.72 g/mol

Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate

CAS No.: 172529-93-0

Cat. No.: VC20898594

Molecular Formula: C12H14ClN5O4

Molecular Weight: 327.72 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate - 172529-93-0

Specification

CAS No. 172529-93-0
Molecular Formula C12H14ClN5O4
Molecular Weight 327.72 g/mol
IUPAC Name dimethyl 2-[2-(2-amino-6-chloropurin-9-yl)ethyl]propanedioate
Standard InChI InChI=1S/C12H14ClN5O4/c1-21-10(19)6(11(20)22-2)3-4-18-5-15-7-8(13)16-12(14)17-9(7)18/h5-6H,3-4H2,1-2H3,(H2,14,16,17)
Standard InChI Key SALNWJHEVGXTER-UHFFFAOYSA-N
SMILES COC(=O)C(CCN1C=NC2=C1N=C(N=C2Cl)N)C(=O)OC
Canonical SMILES COC(=O)C(CCN1C=NC2=C1N=C(N=C2Cl)N)C(=O)OC

Introduction

Physical and Chemical Properties

Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate possesses distinct physical and chemical characteristics that define its behavior in various chemical environments and applications. A comprehensive understanding of these properties is essential for researchers working with this compound.

Basic Physical Properties

The compound exists as a solid at room temperature with a well-defined melting point range of 115-116°C . It has a calculated density of approximately 1.59, indicating its relative mass compared to water . These physical properties are important considerations for purification, handling, and formulation processes in pharmaceutical development. The appearance of this compound is typically characterized as a white to off-white solid, which is common for many pharmaceutical intermediates.

Molecular Structure and Identifiers

The structural details and chemical identifiers of Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate are presented in Table 1, providing comprehensive information for proper identification and characterization.

ParameterValue
Molecular FormulaC12H14ClN5O4
Molecular Weight327.72 g/mol
IUPAC Namedimethyl 2-[2-(2-amino-6-chloropurin-9-yl)ethyl]propanedioate
CAS Registry Number172529-93-0
Standard InChIInChI=1S/C12H14ClN5O4/c1-21-10(19)6(11(20)22-2)3-4-18-5-15-7-8(13)16-12(14)17-9(7)18/h5-6H,3-4H2,1-2H3,(H2,14,16,17)
Standard InChIKeySALNWJHEVGXTER-UHFFFAOYSA-N
SMILESCOC(=O)C(CCN1C=NC2=C1N=C(N=C2Cl)N)C(=O)OC
The molecular structure of Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate consists of several key functional groups that contribute to its chemical behavior. The compound contains a 2-amino-6-chloropurine core structure, which is a modified purine base. This heterocyclic system is connected via an ethyl linker to a malonic acid dimethyl ester moiety. The presence of these functional groups—amine, chloro, purine, and dimethyl ester—determines the compound's reactivity, solubility, and potential for further chemical modifications.

Chemical Reactivity

The chemical reactivity of this compound is primarily influenced by its functional groups. The 2-amino group on the purine ring can participate in nucleophilic reactions, while the chloro substituent at position 6 makes it susceptible to nucleophilic aromatic substitution reactions. These properties are particularly relevant in pharmaceutical synthesis, where selective modifications of these groups can lead to various derivatives with potentially enhanced biological activities. The dimethyl malonate portion can undergo typical ester reactions, including hydrolysis, transesterification, and decarboxylation under appropriate conditions.

Applications in Pharmaceutical Research

Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate has significant applications in pharmaceutical research, particularly in the development of antiviral drugs. Its structural features make it an important intermediate in various synthetic pathways aimed at creating therapeutic compounds.

Role as a Pharmaceutical Intermediate

The primary application of Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate is as an intermediate in pharmaceutical synthesis. Its unique structure, containing both purine and malonate functionalities, allows for specific modifications to create various bioactive compounds. The compound serves as a building block that can be transformed through subsequent reactions to yield molecules with desired pharmacological properties. This intermediate status is crucial in medicinal chemistry, where synthetic routes often involve multiple steps to reach the final active pharmaceutical ingredient (API).
Research on this compound focuses primarily on its role in the synthesis pathway of antiviral drugs. The presence of the 2-amino-6-chloropurine moiety is particularly significant, as this structural feature is found in several nucleoside analogs with antiviral activity. The malonate portion provides a reactive handle for further functionalization, allowing chemists to introduce additional groups necessary for biological activity or improved pharmacokinetic properties.

Connection to Antiviral Drug Development

Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate is specifically associated with the development of antiviral medications, particularly those related to Aciclovir . Aciclovir (also known as acyclovir) is a well-established antiviral drug used primarily for the treatment of herpes simplex virus infections, chickenpox, and shingles . It can also be used for the prevention of cytomegalovirus infections following transplant procedures and for managing severe complications of Epstein-Barr virus infections .
The compound is also identified as a "Famciclovir Chloro Impurity" , suggesting its relevance in the synthesis or quality control of famciclovir, another important antiviral medication. Famciclovir is a prodrug of penciclovir used in the treatment of herpes zoster (shingles) and recurrent genital herpes. This connection further emphasizes the compound's significance in antiviral drug development and manufacturing processes.

Related Compounds and Structural Analogs

Understanding the relationship between Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate and structurally similar compounds provides valuable insights into its chemical and biological properties. These relationships help contextualize its role in pharmaceutical synthesis and potential applications.

Structural Relatives in Pharmaceutical Development

Several compounds share structural similarities with Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate, particularly in the pharmaceutical domain. One notable structural analog is Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate, which has a structural similarity score of 0.84 according to available data . This high similarity score indicates substantial structural overlap, primarily in the 2-amino-6-chloropurine core structure. Such structural relatives often share similar chemical reactivity patterns and may have related biological activities.
The compound is also structurally related to various intermediates used in the synthesis of penciclovir, including 9-[4-acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine and 7-[4-acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine . These compounds share the 2-amino-6-chloropurine core but differ in the nature and position of the substituents. Understanding these structural relationships helps medicinal chemists design efficient synthetic routes and develop structure-activity relationships for new drug candidates.

Relationship to Final Pharmaceutical Products

Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate serves as an intermediate or impurity in the synthesis of several important antiviral drugs. As previously mentioned, it is related to Aciclovir, a widely used antiviral medication . The structural features that connect these compounds include the purine base, which is central to the biological activity of nucleoside analog antiviral drugs.
The compound is specifically identified as a "Famciclovir Chloro Impurity" , indicating its presence in the synthesis pathway of famciclovir. Famciclovir is converted in the body to penciclovir, which acts as an inhibitor of viral DNA polymerase, thereby preventing viral replication. The search results also mention penciclovir synthesis, with yields as high as 97.0% and chemical purity of 99.99% using optimized conditions . This high yield and purity demonstrate the importance of well-controlled synthetic processes in pharmaceutical manufacturing.

Research Findings and Patent Information

Research on Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate continues to evolve, with various studies exploring its synthesis, properties, and applications. Patent information provides valuable insights into the commercial and industrial relevance of this compound.

Analytical Methods and Characterization

Proper characterization of Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate is essential for ensuring its identity, purity, and quality in research and pharmaceutical applications. Various analytical techniques are employed for this purpose.

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